molecular formula C23H24FN3O5 B11423021 Methyl 4-({[1-(3-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[1-(3-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11423021
M. Wt: 441.5 g/mol
InChI Key: HRMWTZWERYLIPN-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(3-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a fluorophenyl group, a dioxoimidazolidinyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(3-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of the imidazolidinone ring, the introduction of the fluorophenyl group, and the esterification of the benzoic acid derivative. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

    Formation of Imidazolidinone Ring: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester and the imidazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(3-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The fluorophenyl group and the imidazolidinone ring play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[1-(4-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
  • Methyl 4-({[1-(3-chlorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
  • Methyl 4-({[1-(3-fluorophenyl)-3-(2-ethylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Uniqueness

The uniqueness of Methyl 4-({[1-(3-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate lies in its specific combination of functional groups. The presence of the fluorophenyl group enhances its reactivity and potential biological activity, while the imidazolidinone ring provides stability and specificity in its interactions with molecular targets.

Properties

Molecular Formula

C23H24FN3O5

Molecular Weight

441.5 g/mol

IUPAC Name

methyl 4-[[2-[1-(3-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H24FN3O5/c1-14(2)13-26-19(21(29)27(23(26)31)18-6-4-5-16(24)11-18)12-20(28)25-17-9-7-15(8-10-17)22(30)32-3/h4-11,14,19H,12-13H2,1-3H3,(H,25,28)

InChI Key

HRMWTZWERYLIPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(C(=O)N(C1=O)C2=CC(=CC=C2)F)CC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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